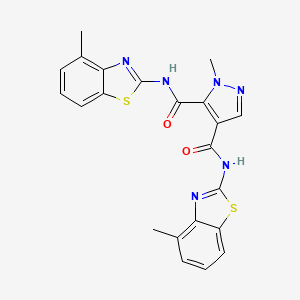
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Vue d'ensemble
Description
1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide is a complex organic compound that features a pyrazole core substituted with benzothiazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of benzothiazole groups: This step might involve the reaction of the pyrazole intermediate with benzothiazole derivatives under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging due to its aromatic structure.
Medicine: Investigation as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific enzymes or receptors, modulating their activity through binding interactions.
In materials science: It could function as a charge transport material, facilitating electron or hole transport in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3,4-dicarboxamide: A similar compound with a different substitution pattern on the pyrazole ring.
1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-imidazole-4,5-dicarboxamide: A compound with an imidazole core instead of a pyrazole core.
Uniqueness
1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyrazole moieties. This combination of structural features can impart unique electronic, photophysical, and chemical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-methyl-3-N,4-N-bis(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-11-6-4-8-14-16(11)24-21(31-14)26-19(29)13-10-23-28(3)18(13)20(30)27-22-25-17-12(2)7-5-9-15(17)32-22/h4-10H,1-3H3,(H,24,26,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYPWGFBLBYINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N(N=C3)C)C(=O)NC4=NC5=C(C=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373999.png)
![N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide](/img/structure/B4374005.png)
![N~3~-(3-METHYLPHENYL)-1-[3-OXO-3-(3-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374010.png)
![1-[3-(3,5-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374012.png)
![N-cyclopentyl-1-[3-(cyclopentylamino)-3-oxopropyl]-1H-pyrazole-3-carboxamide](/img/structure/B4374017.png)
![1-[3-(2,3-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374025.png)
![1-[3-(3-CHLORO-4-FLUOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374026.png)
![1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4374043.png)
![1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374049.png)
![1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374051.png)
![N~3~-(5-BROMO-2-PYRIDYL)-1-{3-[(5-BROMO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374053.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B4374056.png)
![3-chloro-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4374067.png)
![1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374079.png)
